Methyl (7-anilino-7-oxoheptyl)carbamate Methyl (7-anilino-7-oxoheptyl)carbamate
Brand Name: Vulcanchem
CAS No.: 651767-88-3
VCID: VC16807082
InChI: InChI=1S/C15H22N2O3/c1-20-15(19)16-12-8-3-2-7-11-14(18)17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,19)(H,17,18)
SMILES:
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

Methyl (7-anilino-7-oxoheptyl)carbamate

CAS No.: 651767-88-3

Cat. No.: VC16807082

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl (7-anilino-7-oxoheptyl)carbamate - 651767-88-3

Specification

CAS No. 651767-88-3
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name methyl N-(7-anilino-7-oxoheptyl)carbamate
Standard InChI InChI=1S/C15H22N2O3/c1-20-15(19)16-12-8-3-2-7-11-14(18)17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,19)(H,17,18)
Standard InChI Key IKZKSSYPIOADQN-UHFFFAOYSA-N
Canonical SMILES COC(=O)NCCCCCCC(=O)NC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl (7-anilino-7-oxoheptyl)carbamate features a linear heptyl chain (-\text{CH}_2-$$$$_7) bridging two functional groups: a methyl carbamate (CH3OCONH\text{CH}_3\text{OCONH}-) and an anilino-oxo (PhNHC(O)\text{PhNHC(O)}-) moiety. The canonical SMILES representation, COC(=O)NCCCCCCC(=O)NC1=CC=CC=C1\text{COC(=O)NCCCCCCC(=O)NC1=CC=CC=C1}, confirms this arrangement . The InChIKey IKZKSSYPIOADQN-UHFFFAOYSA-N\text{IKZKSSYPIOADQN-UHFFFAOYSA-N} serves as a unique identifier for database retrievals .

Nomenclature and Synonyms

The compound is systematically named as methyl NN-(7-anilino-7-oxoheptyl)carbamate. Alternative designations include CHEMBL137278, DTXSID50658414, and N-Phenyl-7-(methoxycarbonylamino)heptanamide . Its CAS registry number (2059927-65-8) distinguishes it from structurally related carbamates, such as the benzyl derivative (CAS 824970-10-7) .

Crystallographic and Stereochemical Data

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for methyl (7-anilino-7-oxoheptyl)carbamate are scarce, analogous compounds like benzyl (7-anilino-7-oxoheptyl)carbamate are synthesized via carbamate-forming reactions. A plausible route involves:

  • Acylation: Reacting 7-aminoheptanoic acid with aniline to form 7-anilino-7-oxoheptanoic acid.

  • Carbamate Formation: Treating the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to install the methyl carbamate group.

  • Purification: Employing techniques like column chromatography or recrystallization to isolate the product.

Suppliers such as Parchem highlight tetrahydrofuran (THF) as a preferred solvent for similar syntheses, alongside coupling agents like propylphosphonic anhydride to enhance reaction efficiency .

Industrial Availability

Methyl (7-anilino-7-oxoheptyl)carbamate is marketed as a specialty chemical for research purposes, with suppliers like Parchem offering bulk quantities . Typical specifications include:

PropertyValueSource
Purity>95% (HPLC)
Storage Conditions2–8°C, inert atmosphere
StabilityStable under recommended conditions

Physicochemical Properties

Computed Physicochemical Parameters

PubChem-derived data provide critical insights into the compound’s behavior:

PropertyValueMethod
Molecular Weight278.35 g/molPubChem
XLogP3-AA2.4PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Topological Polar Surface Area67.4 ŲPubChem
Rotatable Bond Count9PubChem

The moderate lipophilicity (XLogP3-AA=2.4\text{XLogP3-AA} = 2.4) suggests balanced solubility in both aqueous and organic media, while the polar surface area (67.4 Ų) aligns with drug-like permeability thresholds .

Spectroscopic Characteristics

  • 1H^1\text{H}-NMR: Methyl singlet (~3.6 ppm for OCH3\text{OCH}_3), aromatic protons (~7.0–7.5 ppm), and aliphatic chain resonances (~1.2–2.3 ppm).

  • IR: Stretching vibrations for NH\text{NH} (~3300 cm1^{-1}), C=O\text{C=O} (~1700 cm1^{-1}), and C-O\text{C-O} (~1250 cm1^{-1}).

Research Gaps and Future Directions

Despite its availability, methyl (7-anilino-7-oxoheptyl)carbamate remains understudied. Critical research priorities include:

  • Pharmacological Profiling: In vitro assays to quantify cholinesterase inhibition and cytotoxicity.

  • Structural Optimization: Modifying the heptyl chain length or substituting the aniline ring to enhance potency.

  • In Vivo Studies: Evaluating bioavailability and therapeutic efficacy in animal models.

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